Product packaging for 4-Phenylpyrrolidin-3-ol(Cat. No.:CAS No. 97382-93-9)

4-Phenylpyrrolidin-3-ol

Cat. No.: B8703034
CAS No.: 97382-93-9
M. Wt: 163.22 g/mol
InChI Key: LKWOEDBCCDPEQB-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Frameworks in Chemical Science

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle also known as tetrahydropyrrole, represents a cornerstone scaffold in chemical and pharmaceutical sciences. frontiersin.orgresearchgate.nettandfonline.com Its structural prevalence is notable in a vast array of natural products, particularly alkaloids, and it is a key component in numerous biologically active molecules. frontiersin.orgrsc.org The significance of the pyrrolidine framework is underscored by its ranking as the fifth most frequently occurring nitrogen-containing heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.netrsc.org

Compounds incorporating the pyrrolidine skeleton are actively pursued in drug discovery and development, serving as crucial intermediates for new potential drug candidates. frontiersin.org The versatility of the pyrrolidine ring allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. frontiersin.orgresearchgate.net These activities include antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, and antioxidant properties, as well as various enzyme inhibitory effects. frontiersin.orgresearchgate.nettandfonline.com The complex and adaptable nature of the pyrrolidine structure enables chemists to design more potent and less toxic drugs by considering structure-activity relationships. researchgate.net Beyond its role in medicinal chemistry, pyrrolidine and its derivatives are also employed as catalysts and chiral controllers in asymmetric synthesis. researchgate.net

Overview of Research Trajectories for 4-Phenylpyrrolidin-3-ol

Research concerning this compound is primarily situated within the field of synthetic and medicinal chemistry, where it is valued as a chiral building block for constructing more complex molecules. researchgate.net The presence of phenyl and hydroxyl groups on the pyrrolidine core, along with its stereocenters, makes it a versatile precursor for a range of derivatives with potential therapeutic applications. vulcanchem.comevitachem.com

A significant trajectory in the research involves the synthesis of various substituted pyrrolidines and the evaluation of their biological activities. Studies have focused on creating derivatives with anticonvulsant and nootropic (cognitive-enhancing) properties. researchgate.net For example, new 4-phenylpyrrolidone derivatives have been designed based on the structures of racetam drugs. researchgate.net Other research has explored its use in developing agents for neurological disorders and as potential anti-inflammatory or analgesic compounds. evitachem.com

The stereochemistry of this compound is a critical aspect of the research, with synthetic efforts often directed towards achieving high enantiomeric purity. Asymmetric 1,3-dipolar cycloadditions represent one method used to obtain specific stereoisomers, which are crucial for targeted biological interactions. researchgate.net The specific arrangement of substituents on the pyrrolidine ring is vital for its function, as seen in its application as a building block for proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation. vulcanchem.com Furthermore, the compound serves as a key intermediate in the synthesis of antagonists for cellular receptors, such as the CCR5 receptor, which is a target in anti-HIV research. wiley-vch.de The development of efficient, modular, and scalable synthetic routes to access 4-phenylpyrrolidine derivatives remains an active area of investigation to support their application in medicinal chemistry and natural product synthesis. rsc.orgdiva-portal.org

Structural Organization of the Research Outline

This article is structured to provide a focused and scientifically grounded overview of the chemical compound this compound. It begins with an introduction that establishes the broader significance of the pyrrolidine chemical scaffold in science, followed by a summary of the specific research directions involving this compound. The subsequent sections are organized to present detailed research findings, supported by data tables, to offer a comprehensive understanding of the compound's properties and applications within the specified academic context. The article concludes with a table of all chemical compounds mentioned to serve as a quick reference.

Chemical and Physical Properties of this compound

The properties of this compound can vary depending on its specific stereoisomer and whether it is in its base form or a salt form. The hydrochloride and hemioxalate salts are common forms used in research to improve stability and handling. vulcanchem.com

PropertyValueSource(s)
Molecular Formula (Base) C₁₀H₁₃NO nih.govchemical-suppliers.eu
Molecular Weight (Base) 163.22 g/mol nih.gov
Molecular Formula (HCl Salt) C₁₀H₁₃NO·HCl chemical-suppliers.eu
Molecular Weight (HCl Salt) 199.68 g/mol chembk.com
CAS Number (trans) 46939141 nih.gov
CAS Number ((3S,4R)-hydrochloride) 1008112-09-1 chemical-suppliers.eu
CAS Number ((3R,4S)-hydrochloride) 3037659-97-2 chembk.com
CAS Number (Base) 1242166-68-2 vulcanchem.com
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO). vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B8703034 4-Phenylpyrrolidin-3-ol CAS No. 97382-93-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97382-93-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-phenylpyrrolidin-3-ol

InChI

InChI=1S/C10H13NO/c12-10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2

InChI Key

LKWOEDBCCDPEQB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Phenylpyrrolidin 3 Ol

Functionalization and Derivatization of this compound

The functionalization of this compound can be selectively targeted to either the pyrrolidine nitrogen or the hydroxyl group, allowing for controlled structural modifications.

Reactions at the Pyrrolidine Nitrogen Atom

The secondary amine in the pyrrolidine ring is a nucleophilic center, making it amenable to acylation, alkylation, and other substitution reactions.

The nitrogen atom of the pyrrolidine ring can be readily acylated to form the corresponding N-amides. This transformation is typically achieved by treating this compound with an acylating agent such as an acyl chloride or a carboxylic acid anhydride (B1165640). The reaction is generally performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) that is formed. Common bases include tertiary amines like triethylamine or pyridine (B92270). A variety of reagents have been developed to facilitate N-acylation, including coupling reagents that activate carboxylic acids, such as carbodiimides. umich.edu

The resulting N-acyl derivatives have modified steric and electronic properties compared to the parent amine. The introduction of an acyl group can influence the molecule's conformation and its ability to participate in hydrogen bonding.

Table 1: Representative Acylation Reactions

Acylating Agent Base Solvent Product
Acetyl Chloride Triethylamine Dichloromethane N-acetyl-4-phenylpyrrolidin-3-ol
Benzoyl Chloride Pyridine Tetrahydrofuran N-benzoyl-4-phenylpyrrolidin-3-ol

N-alkylation of the pyrrolidine ring introduces an alkyl or substituted alkyl group onto the nitrogen atom. This reaction is commonly carried out using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) as the alkylating agent. The reaction typically requires a base to deprotonate the nitrogen, enhancing its nucleophilicity. The choice of base and solvent can be critical in controlling the extent of alkylation and preventing side reactions, such as O-alkylation at the hydroxyl group. researchgate.net In some cases, reductive amination can also be employed, where the pyrrolidine reacts with an aldehyde or ketone in the presence of a reducing agent.

Table 2: Representative Alkylation Reactions

Alkylating Agent Base Solvent Product
Methyl Iodide Potassium Carbonate Acetonitrile N-methyl-4-phenylpyrrolidin-3-ol
Benzyl Bromide Sodium Bicarbonate Dimethylformamide N-benzyl-4-phenylpyrrolidin-3-ol

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group at the C3 position is another key site for functionalization, allowing for oxidation and esterification reactions.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-phenylpyrrolidin-3-one. It is important to first protect the pyrrolidine nitrogen (e.g., as a Boc-carbamate) to prevent undesired side reactions with the oxidizing agent. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., PCC, PDC) to milder, more selective modern reagents like those used in Swern or Dess-Martin periodinane oxidations. Further oxidation to cleave the ring and form a carboxylic acid would require much harsher conditions and is generally not a standard transformation for this substrate.

Table 3: Representative Oxidation Reactions

Oxidizing Agent N-Protecting Group Solvent Product
Pyridinium Chlorochromate (PCC) tert-Butoxycarbonyl (Boc) Dichloromethane N-Boc-4-phenylpyrrolidin-3-one
Dess-Martin Periodinane tert-Butoxycarbonyl (Boc) Dichloromethane N-Boc-4-phenylpyrrolidin-3-one

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. More commonly, for sensitive substrates, the reaction is performed using a more reactive acylating agent like an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine or DMAP). This method proceeds under milder conditions. Lewis acids such as titanium tetrachloride have also been shown to be effective catalysts for the direct esterification of alcohols. umich.edu Esterification modifies the polarity and steric bulk around the hydroxyl group, which can be useful for modulating the compound's physical and biological properties. mdpi.com

Table 4: Representative Esterification Reactions

Reagent Catalyst/Base Solvent Product
Acetic Anhydride Pyridine Dichloromethane 4-Phenylpyrrolidin-3-yl acetate
Propanoic Acid Sulfuric Acid (cat.) Toluene 4-Phenylpyrrolidin-3-yl propanoate

Reduction Reactions

The hydroxyl group of this compound can be removed through deoxygenation reactions to yield 4-phenylpyrrolidine. A prominent method for the deoxygenation of alcohols is the Barton-McCombie deoxygenation. This reaction involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate or thionoester, followed by treatment with a radical initiator and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or a less toxic alternative. The driving force of this reaction is the formation of a stable tin-sulfur bond.

The general mechanism for the Barton-McCombie deoxygenation is a radical chain reaction:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), generates a tributyltin radical from tributyltin hydride.

Propagation: The tributyltin radical abstracts the thiocarbonyl group from the derivatized alcohol, forming an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the deoxygenated product and regenerate the tributyltin radical.

While direct catalytic hydrogenation of the hydroxyl group in this compound is challenging, hydrogenation of the pyrrole (B145914) ring in related compounds has been achieved. For instance, 1-methylpyrrole (B46729) can be hydrogenated to 1-methylpyrrolidine (B122478) using a ruthenium on carbon catalyst.

ReactionReagents and ConditionsProduct
Barton-McCombie Deoxygenation1. Thiocarbonyl derivative formation (e.g., with CS₂, NaH, MeI) 2. Bu₃SnH, AIBN, refluxing toluene4-Phenylpyrrolidine
Catalytic Hydrogenation (of pyrrole ring)H₂, Ru/C catalyst(Substituted) Pyrrolidine

Metal-Catalyzed Coupling Reactions in Derivatization (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for creating aryl-aryl bonds. While not directly demonstrated on this compound, this reaction could be applied to a halogenated derivative of the molecule.

A palladium-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives has been described, involving an initial intramolecular nucleopalladation followed by the intermolecular addition of a second nucleophile. This methodology highlights the potential for creating complex, stereodefined pyrrolidine structures.

Coupling ReactionDescriptionPotential Application to this compound Derivatives
Suzuki-Miyaura CouplingPd-catalyzed reaction of an organoboron compound with an organic halide.Arylation of a halogenated this compound derivative.
Enantio- and Diastereoselective Alkene DifunctionalizationPd(II)-catalyzed intramolecular nucleopalladation followed by intermolecular nucleophilic attack.Synthesis of highly substituted, chiral pyrrolidine derivatives.

Regioselective and Stereoselective Synthesis of Analogues and Homologs

The synthesis of analogues and homologs of this compound with control over regioselectivity and stereoselectivity is crucial for exploring structure-activity relationships in medicinal chemistry.

Diastereoselective synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones has been achieved through a one-pot nitro-Mannich/lactamization cascade. This method provides access to highly functionalized pyrrolidinone scaffolds with good diastereoselectivity.

The synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase has been improved, demonstrating the importance of stereocontrol in the synthesis of biologically active molecules. Additionally, a palladium-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives has been developed, further showcasing the ability to control the stereochemistry of these systems.

A new chiral pyrrolidine has been synthesized from 2,3-O-isopropylidene-D-erythronolactol, highlighting the use of chiral pool starting materials to access enantiomerically pure pyrrolidine derivatives. Furthermore, the diastereoselective formation of trisubstituted pyrrolidine-3-carboxylates from zinc enolates of β-(N-allyl)-aminoesters demonstrates a method for the stereocontrolled synthesis of polysubstituted pyrrolidines.

Synthetic StrategyKey FeaturesResulting Structures
Nitro-Mannich/lactamization cascadeOne-pot reaction, high diastereoselectivity1,3,5-Trisubstituted 4-nitropyrrolidin-2-ones
Improved synthesis of chiral pyrrolidine inhibitorsShorter synthetic route, higher overall yieldChiral pyrrolidine-based nNOS inhibitors
Pd-catalyzed enantio- and diastereoselective synthesisIntramolecular nucleopalladation, intermolecular nucleophilic additionDiverse, highly substituted pyrrolidine derivatives
Synthesis from chiral pool starting materialsUse of readily available chiral moleculesEnantiomerically pure pyrrolidines
Carbocyclization of zinc enolatesExcellent stereochemical controlDiastereomerically enriched trisubstituted pyrrolidine-3-carboxylates

Stereochemical Aspects and Control in 4 Phenylpyrrolidin 3 Ol Chemistry

Analysis of Stereoisomers and Chiral Centers in 4-Phenylpyrrolidin-3-ol

The structure of this compound contains two chiral centers, which are tetrahedral carbon atoms bonded to four different substituent groups. These are located at the C3 and C4 positions of the pyrrolidine (B122466) ring. The C3 atom is bonded to a hydroxyl group, a hydrogen atom, and two different parts of the carbon ring, while the C4 atom is bonded to a phenyl group, a hydrogen atom, and two different parts of the carbon ring.

The presence of 'n' chiral centers in a molecule can result in a maximum of 2n possible stereoisomers. pharmacy180.com For this compound, with its two chiral centers, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. tru.ca

The four stereoisomers can be designated by their absolute configurations (R/S) at each chiral center:

(3R, 4R)-4-Phenylpyrrolidin-3-ol

(3S, 4S)-4-Phenylpyrrolidin-3-ol

(3R, 4S)-4-Phenylpyrrolidin-3-ol

(3S, 4R)-4-Phenylpyrrolidin-3-ol

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers. Likewise, the (3R, 4S) and (3S, 4R) isomers constitute another pair of enantiomers. Any other pairing of these isomers, for example (3R, 4R) and (3R, 4S), are diastereomers. pharmacy180.com The relative orientation of the substituents gives rise to cis and trans diastereomers. In the cis isomer, the phenyl and hydroxyl groups are on the same side of the pyrrolidine ring, whereas in the trans isomer, they are on opposite sides.

The assessment of diastereomeric ratios and enantiomeric purity is crucial for characterizing the outcome of a stereoselective synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis.

Diastereomeric Ratio (d.r.): Diastereomers have different physical properties and, consequently, distinct NMR spectra. By integrating the signals corresponding to specific protons in each diastereomer, the ratio between them can be accurately determined from the crude product mixture.

Enantiomeric Purity: Enantiomers have identical NMR spectra under normal conditions. Therefore, to determine enantiomeric purity or enantiomeric excess (e.e.), a chiral environment must be introduced. This is often achieved by using chiral derivatizing agents. For instance, the amine or alcohol functional group in this compound can be reacted with an enantiopure reagent (like Mosher's acid) to form a mixture of diastereomeric esters or amides. These newly formed diastereomers will have distinct and resolvable signals in the ¹H or ¹⁹F NMR spectrum, allowing for the quantification of the original enantiomers. nih.govsigmaaldrich.com Another approach involves the use of chiral solvating agents or chiral metal shift reagents.

Parameter Description Method of Assessment
StereoisomersIsomers with the same molecular formula and connectivity but different spatial arrangements. youtube.comTotal number determined by the formula 2n, where n is the number of chiral centers.
EnantiomersStereoisomers that are non-superimposable mirror images. tru.caChiral HPLC, NMR with chiral derivatizing agents. nih.gov
DiastereomersStereoisomers that are not mirror images of each other. tru.caNMR spectroscopy, HPLC.
Diastereomeric Ratio (d.r.)The ratio of diastereomers produced in a chemical reaction.Integration of signals in NMR spectra.
Enantiomeric Excess (e.e.)A measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in excess of the other.Chiral HPLC, NMR analysis of diastereomeric derivatives. researchgate.net

Strategies for Stereocontrol in Synthetic Pathways

Achieving control over the stereochemical outcome of a reaction is a central goal in modern organic synthesis. For this compound, this involves directing the formation of specific stereoisomers from the four possibilities.

Asymmetric catalysis is a powerful strategy for controlling stereoselectivity. It employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov The catalyst, often a metal complex coordinated to a chiral ligand, creates a chiral environment that favors the formation of one stereoisomer over others. beilstein-journals.orgbeilstein-archives.org

In the synthesis of substituted pyrrolidines, chiral metal complexes, particularly those of copper(II), have proven effective. beilstein-journals.org The specific pairing of the metal ion with a carefully designed chiral ligand is essential for high catalytic activity and stereoselectivity. beilstein-archives.org For example, ligands derived from imidazolidin-4-one (B167674) or C2-symmetric 2,5-diarylpyrrolidines can create a well-defined chiral pocket around the metal center. beilstein-journals.orgnih.gov This chiral pocket influences the trajectory of the reacting substrates, leading to a preferred stereochemical outcome. The configuration of the ligand can directly determine the configuration of the product; for instance, a cis-configured ligand might yield an S-enantiomer, while a trans-configured ligand yields the R-enantiomer. beilstein-journals.org

The Nitro-Mannich (or aza-Henry) reaction is a key method for constructing the pyrrolidine core. It involves the addition of a nitroalkane to an imine. The diastereoselectivity of this reaction—the preferential formation of one diastereomer (syn or anti)—is determined by the geometry of the transition state.

In many Nitro-Mannich reactions, an anti-diastereoselectivity is observed. nih.gov This preference can be explained by a Zimmerman-Traxler-like transition state model where steric interactions are minimized. However, the diastereochemical outcome can be reversed to favor the syn product by selecting the appropriate catalyst system. For example, the use of a bifunctional catalyst containing both a thiourea (B124793) group (a hydrogen-bond donor) and a tertiary amino group can promote the reaction with high diastereoselectivity and enantioselectivity. nih.gov Similarly, specific combinations of metal salts and chiral ligands can override the inherent anti preference. A catalyst system comprising copper acetate, samarium isopropoxide, and a specific chiral ligand was found to yield the syn product with a diastereomeric ratio greater than 20:1. nih.gov

Catalyst/Reaction Condition Typical Diastereoselectivity Key Feature
Uncatalyzed or base-catalyzedOften antiBased on minimizing steric clash in the transition state. nih.gov
Bifunctional Thiourea CatalystHigh anti or synOrganocatalyst that activates both the imine and the nitroalkane. nih.gov
Copper Acetate/Samarium Isopropoxide/Chiral Ligand>20:1 synMulti-component catalyst system capable of reversing inherent diastereoselectivity. nih.gov

Stereospecific transformations offer another route to control stereochemistry. In a stereospecific reaction, the stereochemistry of the starting material directly determines the stereochemistry of the product. This strategy relies on a readily available pool of chiral starting materials.

For instance, the synthesis of a substituted pyrrolidine can begin with an enantiopure precursor like 4-hydroxy-L-proline. mdpi.com Chemical modifications to this starting material can proceed with a predictable stereochemical outcome. A classic example is the Walden inversion, a reaction sequence that inverts the configuration at a chiral center, such as an SN2 reaction. By treating a mesylated hydroxyproline (B1673980) derivative with a nucleophile like potassium thioacetate, the chiral center at the C4 position can be inverted with high fidelity, transforming a trans starting material into a cis product or vice versa. mdpi.com This method provides absolute control over one of the chiral centers, which then influences the stereochemistry of subsequent transformations.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The five-membered pyrrolidine ring of this compound is not planar. It adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve ring strain. The specific conformation adopted is influenced by the steric and electronic effects of its substituents.

A key interaction that governs the conformational preference in this compound is intramolecular hydrogen bonding. A hydrogen bond can form between the hydroxyl group at C3 (the hydrogen bond donor) and the lone pair of electrons on the nitrogen atom of the ring (the hydrogen bond acceptor). nih.gov

Theoretical and Computational Studies of 4 Phenylpyrrolidin 3 Ol

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry. DFT methods are used to investigate the electronic structure of molecules, providing a basis for understanding their stability, properties, and chemical behavior. udel.edu These calculations solve for the electron density of a system to determine its energy and other properties. udel.edu

Elucidation of Reaction Mechanisms and Pathways

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. nih.gov This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the most probable reaction pathways. nih.govmdpi.com For a molecule like 4-Phenylpyrrolidin-3-ol, DFT could be used to study its synthesis mechanisms or its metabolic degradation pathways. For example, a plausible mechanism for the formation of similar pyrrol-3-ol rings involves steps like nucleophilic attack, intramolecular cyclization, and tautomeric conversion, all of which can be modeled to determine thermodynamic feasibility. mdpi.com While general mechanisms for pyrrolidine (B122466) synthesis have been studied computationally, specific DFT studies detailing the reaction pathways for this compound are not prominently available.

Prediction of Electronic Structure and Reactivity

The electronic structure of a molecule dictates its reactivity. DFT is used to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov

Other reactivity descriptors that can be derived from electronic structure calculations include:

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) Analysis: Investigates charge delocalization and intramolecular interactions, which contribute to molecular stability. nih.gov

Atomic Charges: Calculates the charge distribution across the atoms in the molecule.

For a related compound, 1-(3,4; 3,5 and 3,6-bis-selenocyanato-phenyl) pyrrolidinofullerene, DFT calculations at the B3LYP/6-31G* level were used to determine its optimized geometry and electronic properties, showing how substituents influence the HOMO/LUMO gap. uobasrah.edu.iq Similar studies on this compound would be necessary to determine its specific electronic characteristics.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions.

Prediction of Ligand-Receptor Interactions (e.g., with RORγt ligand-binding domain)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds against a biological target. The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key therapeutic target for autoimmune diseases. nih.gov Docking simulations of potential inhibitors into the RORγt ligand-binding domain can predict binding affinity (docking score) and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex. Although extensive docking studies have been performed for various RORγt inhibitors, specific docking analyses of this compound against the RORγt ligand-binding domain are not documented in the available literature.

Conformational Space Exploration through Molecular Dynamics Simulations

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational QSAR (Quantitative Structure-Activity Relationship) models use statistical methods to correlate variations in molecular structure with changes in activity. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Generating Derivatives: Creating a virtual library of compounds by modifying the scaffold (e.g., substituting the phenyl ring or modifying the pyrrolidine ring).

Calculating Molecular Descriptors: Computing a wide range of properties for each derivative, such as electronic, steric, and hydrophobic parameters.

Building a Model: Using statistical techniques to build a mathematical model that relates the descriptors to the observed biological activity.

Such models, often combined with docking and MD simulations, can rationalize the SAR of a chemical series and guide the design of more potent and selective compounds. nih.govscispace.com For instance, SAR studies on N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives identified them as potent Mnk2 inhibitors. nih.gov However, a dedicated computational SAR analysis for a series of this compound derivatives has not been found in the reviewed literature.

Advanced Spectroscopic and Structural Characterization of 4 Phenylpyrrolidin 3 Ol and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule such as 4-phenylpyrrolidin-3-ol, this technique is indispensable for unambiguously establishing its solid-state conformation and, crucially, its absolute stereochemistry.

Determination of Absolute Stereochemistry

The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization, with profound implications in fields such as medicinal chemistry and materials science. Single-crystal X-ray diffraction is a powerful, non-empirical method to achieve this. researchgate.netmdpi.com The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal. mdpi.com While typically a subtle effect, modern diffractometers and software can accurately measure the small differences in diffraction intensity between Friedel pairs (reflections h,k,l and -h,-k,-l), which allows for the determination of the absolute structure. mdpi.com

For organic molecules composed primarily of light atoms (C, H, N, O), like this compound, the anomalous scattering effect is weak. In such cases, the presence of a heavier atom in the crystal structure, either within the molecule itself or in a co-crystallized species, can significantly enhance the reliability of the absolute structure determination. researchgate.net The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates the correctness of the assigned enantiomer; a value close to zero for a known enantiopure compound confirms the correct absolute configuration. researchgate.net

Analysis of Crystal Packing and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the hydroxyl (-OH) and amine (-NH) groups are potent hydrogen bond donors and acceptors. The phenyl group provides a platform for π-π stacking and C-H···π interactions.

The analysis of these supramolecular interactions is crucial for understanding the physical properties of the solid material, such as melting point, solubility, and polymorphism. For example, the crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one, a related compound containing a pyrrolidine (B122466) ring, reveals an intramolecular O—H···N hydrogen bond that stabilizes the molecular conformation. doaj.org In the crystal structures of other heterocyclic compounds, such as 1,2,3-triazene derivatives, molecules are connected by C—H···N interactions, forming infinite chains or layers. nih.gov A detailed analysis of the crystal packing of this compound would similarly map out the hydrogen bonding network and other intermolecular contacts, providing insight into its solid-state architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound and its derivatives, advanced NMR techniques offer deep insights into their conformational behavior.

Variable-Temperature NMR for Conformational Dynamics

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. In solution, these conformers can interconvert rapidly on the NMR timescale. Variable-temperature (VT) NMR is an essential technique for studying these dynamic processes. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to slow down or speed up the rate of conformational exchange.

At high temperatures, if the interconversion is fast, the observed NMR signals are an average of the different conformations. As the temperature is lowered, the rate of exchange decreases. If the exchange rate becomes slow enough, separate signals for each distinct conformer may be observed. This allows for the determination of the energy barriers for conformational changes and the relative populations of the different conformers. ox.ac.uk For example, in a study of N-substituted piperidine (B6355638) and pyrrolidine derivatives, computational methods combined with experimental NMR data were used to analyze the populations of different conformers. researchgate.net Such studies on this compound would reveal the preferred puckering of the pyrrolidine ring and the orientation of the phenyl and hydroxyl substituents.

Detailed Structural Elucidation of Complex Derivatives

For complex derivatives of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons within the molecule.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about through-space proximities between protons. These data are critical for determining the relative stereochemistry and the preferred conformation in solution. For instance, the synthesis of new 4-phenylpyrrolidone derivatives relied on PMR spectral data to confirm the structures of the products. researchgate.net In a study on the synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols, the stereochemistry was confirmed through detailed NMR analysis, often in conjunction with X-ray crystallography of a key intermediate. researchgate.net

Mass Spectrometry Techniques in Mechanistic Research

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of compounds and to gain structural information through the analysis of fragmentation patterns. In the context of this compound and its derivatives, MS plays a crucial role in confirming molecular identity and in mechanistic studies of their formation and reactions.

The fragmentation of pyrrolidine derivatives in a mass spectrometer often follows characteristic pathways. For instance, studies on α-pyrrolidinophenone synthetic cathinones have shown that fragmentation is influenced by the ionization method (e.g., Electron Ionization or Electrospray Ionization) and can involve cleavages of the pyrrolidine ring and the attached side chains. wvu.edu The analysis of these fragmentation patterns provides a fingerprint that can be used to identify related structures.

In mechanistic research, mass spectrometry can be used to detect and identify reaction intermediates. For example, in studies of the metabolism of drugs containing a pyrrolidine moiety, GC-MS is used to identify metabolites by their characteristic mass spectra. mdma.ch A patent for pyrrolo[2,3-d]pyrimidine compounds, which includes a complex derivative of this compound, provides mass spectrometry data to confirm the identity of the synthesized molecules.

Compound Name Molecular Formula Mass (m/z) Ionization Method
{(3R)-1-[({trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]- cyclohexyl}methyl)sulfonyl]- pyrrolidin-3-yl}-methanol C21H33N5O3S 408.2 ESI-MS

Table 1: Mass spectrometry data for a derivative of this compound as reported in patent literature. researchgate.net ESI-MS denotes Electrospray Ionization Mass Spectrometry.

This data, along with the analysis of fragmentation patterns of related pyrrolidinols, provides valuable insights into the chemical behavior of these compounds. rdd.edu.iq

Biological Activity and Mechanistic Investigations of 4 Phenylpyrrolidin 3 Ol and Its Analogs Excluding Clinical Human Trials

Role as Foundational Scaffolds in Medicinal Chemistry Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in medicinal chemistry for the development of novel therapeutic agents. nih.govmdpi.com Its prevalence in numerous natural products, such as alkaloids, and FDA-approved drugs underscores its significance. nih.govunipa.it The structural characteristics of the pyrrolidine scaffold make it particularly advantageous for drug design. Unlike flat aromatic rings, the saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional (3D) geometry. nih.gov This "pseudorotation" feature allows for a more comprehensive exploration of the pharmacophore space, which is crucial for achieving high-affinity and selective interactions with biological targets. nih.gov

The sp³-hybridized carbon atoms in the pyrrolidine ring introduce chiral centers, contributing to the molecule's stereochemistry. nih.govnih.gov This is a critical aspect of modern drug discovery, as different stereoisomers of a compound can exhibit vastly different biological activities, potencies, and safety profiles. nih.gov The ability to control the spatial orientation of substituents on the pyrrolidine ring allows medicinal chemists to fine-tune the pharmacological properties of a molecule. nih.gov The nitrogen atom within the ring imparts basicity and can act as a hydrogen bond donor or acceptor, further enhancing its potential for molecular interactions with protein targets. pharmablock.com The 4-phenylpyrrolidin-3-ol structure, specifically, combines this versatile pyrrolidine core with a phenyl group and a hydroxyl group, providing key anchor points for modification and interaction with biological receptors and enzymes. These features make it an attractive starting point for developing compounds aimed at a wide range of therapeutic areas. researchgate.netresearchgate.net

In Vitro Pharmacological Profiling and Target Engagement

The this compound scaffold and its derivatives have been the subject of extensive in vitro studies to characterize their interactions with various biological targets, including nuclear receptors, enzymes, and neurotransmitter systems.

A significant area of research for phenylpyrrolidine analogs has been their activity as inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of Th17 cells, which are implicated in various autoimmune diseases. nih.govnih.gov Consequently, inhibiting RORγt is a promising therapeutic strategy.

Structure-based design has led to the discovery of potent phenyl (3-phenylpyrrolidin-3-yl)sulfone analogs that act as RORγt inverse agonists. nih.gov By replacing a cyclopentane (B165970) ring in an earlier series with a pyrrolidine ring, researchers were able to conduct rapid structure-activity relationship (SAR) studies through simple acylation of the pyrrolidine nitrogen. nih.gov These studies identified that specific substitutions on the pyrrolidine and phenyl rings were critical for both potency and selectivity against other nuclear receptors like the Pregnane X Receptor (PXR). nih.gov For instance, the introduction of a cis-3,4-diphenylpyrrolidine moiety was shown to be beneficial for inverse agonist activity, creating a "U-shape" conformation that fits the receptor's binding pocket. nih.govunipa.it

Further optimization of these scaffolds led to the identification of compounds with high potency and selectivity. For example, compound 26 ((1R,4r)-4-((R)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid) emerged from these efforts, demonstrating excellent selectivity and favorable in vitro properties. nih.gov Virtual screening approaches have also been used to identify non-acidic replacements for parts of the molecule, leading to the discovery of novel tricyclic pyroglutamide derivatives as potent RORγt inverse agonists. nih.gov

Table 1: In Vitro Activity of Phenylpyrrolidine Analogs as RORγt Inverse Agonists

Compound RORγt IC₅₀ (nM) PXR EC₅₀ (nM) Notes Reference
Bicyclic Sulfonamide 1 12 144 Potent but suffered from PXR activity. unipa.it
cis-3,4-diphenylpyrrolidine derivative 16 61 (EC₅₀) 495 Showed a balance between RORγt potency and lower PXR activity. nih.gov
Phenyl (3-phenylpyrrolidin-3-yl)sulfone 26 Potent Selective Displayed excellent selectivity and desirable in vitro properties. nih.gov

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease. One notable target is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides in Alzheimer's disease. nih.govnih.gov

The synthesis and SAR studies of (3S,4S)-4-aminopyrrolidine-3-ol derivatives revealed potent BACE1 inhibitors. nih.gov These studies highlighted the importance of the stereochemistry and substituents on the pyrrolidine ring for inhibitory activity. For example, compound 7c from one such study exhibited an IC₅₀ value of 0.05 μM against BACE1. nih.gov However, its cellular activity was limited, suggesting challenges with cell permeability. Another compound, 11a , while slightly less potent in the enzyme assay (IC₅₀: 0.12 μM), showed better efficacy in a cell-based assay. nih.gov Most of these compounds demonstrated high selectivity over the related proteases BACE2 and cathepsin D. nih.gov

Beyond BACE1, pyrrolidine-based structures have been developed as inhibitors for other enzymes. Polyhydroxylated pyrrolidines have been shown to act as dual-target inhibitors of α-glucosidase and aldose reductase, enzymes relevant to diabetes. nih.gov Other research has focused on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib, an enzyme that confers bacterial resistance to aminoglycoside antibiotics. nih.gov Additionally, pyrrolidine analogues of the natural product pochonicine have been synthesized and evaluated as potent and selective inhibitors of β-N-acetylhexosaminidases (β-HexNAcases), which are associated with several human diseases. nih.gov

Table 2: BACE1 Inhibition by (3S,4S)-4-Aminopyrrolidin-3-ol Derivatives

Compound BACE1 IC₅₀ (μM) Cell-Based Assay Selectivity Reference
7c 0.05 40% inhibition @ 10μM High selectivity over BACE2 and Cathepsin D nih.gov

| 11a | 0.12 | IC₅₀: 1.7μM | High selectivity over BACE2 and Cathepsin D | nih.gov |

The pyrrolidine scaffold is a common feature in molecules targeting the central nervous system (CNS), including those that interact with neurotransmitter systems. wikipedia.org Its structural properties can facilitate crossing the blood-brain barrier and allow for precise interactions with various receptors and transporters. acs.org

Pyrrolidine derivatives have been designed as modulators of serotonin (B10506) (5-HT) receptors. For instance, 3-pyrrolidine-indole derivatives have been explored as selective modulators of 5-HT₂ receptors for the potential treatment of mental disorders. nih.gov These compounds are often agonists or partial agonists at 5-HT₂ₐ receptors, a mechanism shared by classic psychedelic agents. nih.gov The ability of the pyrrolidine structure to mimic aspects of endogenous neurotransmitters contributes to its utility in this area. acs.org

Furthermore, some pyrrolidone derivatives, which are structurally related to this compound, have been synthesized and screened for psychotropic activity. nih.gov These studies have identified compounds with potential neurodynamic-nootropic actions. nih.gov In silico predictions for certain 4-phenylpyrrolidinone derivatives suggest potential interactions with neurotransmitter systems, with one of the expected mechanisms of action being "neurotransmitter antagonist," which is linked to nootropic effects. mdpi.com Kainoids, which are naturally occurring pyrrolidine dicarboxylate derivatives, are potent agonists at glutamate (B1630785) receptors and are used as pharmacological tools to study the excitatory neurotransmitter system. nih.gov

Preclinical In Vivo Pharmacological Studies in Animal Models

The therapeutic potential of this compound analogs, particularly their effects on the central nervous system, has been evaluated in various preclinical animal models.

Research has demonstrated the neuroprotective and nootropic (cognition-enhancing) effects of 4-phenylpyrrolidone derivatives, which are closely related to this compound, in animal models of ischemic stroke. mdpi.comrsmu.press Ischemic stroke, caused by the blockage of blood flow to the brain, leads to neuronal damage and significant cognitive and neurological deficits.

In a rat model of middle cerebral artery occlusion (MCAO), a model for acute focal cerebral ischemia, administration of a novel potassium salt of a 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide derivative (referred to as compound 1 ) was shown to significantly reduce the neurological deficit. mdpi.comnih.gov Animals treated with this compound exhibited improved neurological symptom regression, increased exploratory behavior, and reduced anxiety-like behavior in tests such as the hole-board test. mdpi.comrsmu.press For example, treated animals showed a significant increase in total locomotor activity and a decrease in freezing time. researchgate.net

These studies also confirmed that the compounds can penetrate the blood-brain barrier, reaching concentrations in the brain sufficient to exert a therapeutic effect. rsmu.press While the effect on the size of the ischemic lesion itself was sometimes negligible, the functional recovery and improvement in cognitive parameters were significant. rsmu.press The proposed mechanism for these nootropic effects includes the modulation of neurotransmitter systems, with molecular docking studies suggesting a possible interaction with AMPA receptors. mdpi.comnih.gov Another study on the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid found it to have distinct nootropic activity comparable to the reference drug piracetam, alongside potent anticonvulsant effects. researchgate.net

Table 3: Effects of a 4-Phenylpyrrolidinone Derivative (Compound 1) in a Rat MCAO Stroke Model

Parameter Control Group Compound 1 Group Outcome Reference
Neurological Deficit Score 4.4 1.72 Significant reduction in deficit rsmu.press
Horizontal Activity (Hole Board Test) 12.1 ± 6.8 22.5 ± 10.5 Significant increase in exploratory behavior rsmu.press

Assessment of Neuroprotective Attributes in Animal Models

Research into the neuroprotective qualities of this compound analogs has shown promising results in preclinical animal models. A notable example is the investigation of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, a derivative of 4-phenylpyrrolidinone, in a rat model of ischemic stroke.

In a study utilizing a transient middle cerebral artery occlusion (MCAO) model in rats, this compound demonstrated significant neuroprotective effects. mdpi.comresearchgate.netnih.gov The MCAO model is a widely used method to simulate the conditions of an ischemic stroke in a laboratory setting. Following the induced stroke, administration of the compound led to a marked reduction in neurological deficits. mdpi.comresearchgate.netnih.gov

The treated animals exhibited improved neurological symptom regression, enhanced exploratory behavior, and reduced anxiety levels. mdpi.comresearchgate.netnih.gov These behavioral improvements suggest a restorative effect on cognitive functions that are typically impaired after an ischemic event. Even with low concentrations of the compound detected in the brain, a significant decrease in anxiety and an increase in activity were observed. mdpi.comresearchgate.netnih.gov Furthermore, in vitro experiments using cortical neurons from newborn rats showed that the compound offered significant protection against glutamate-induced excitotoxicity, a key mechanism of neuronal damage in stroke. mdpi.comresearchgate.net

The table below summarizes the key findings from the in vivo assessment of this 4-phenylpyrrolidinone derivative.

Table 1: Neuroprotective Effects of a 4-Phenylpyrrolidinone Derivative in a Rat Model of Ischemic Stroke

Animal Model Compound Key Findings
  • Improved neurological symptom regression. mdpi.comresearchgate.netnih.gov
  • Increased exploratory behavior. mdpi.com
  • Reduced anxiety. mdpi.comresearchgate.netnih.gov | | | | - Increased locomotor activity. mdpi.com | | | | - Improved orientational research activity. mdpi.com | | | | - Reduced depressive behavior. mdpi.com |
  • Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

    The exploration of the structure-activity relationship (SAR) of this compound analogs is crucial for optimizing their biological potency and selectivity. While extensive experimental SAR data for a broad range of this compound analogs is not widely available in the public domain, predictive studies and research on related pyrrolidine structures offer some insights.

    For the derivative potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, in silico analysis predicted a range of pharmacotherapeutic effects, including nootropic, antihypoxic, and cytoprotective activities. mdpi.com A key structural modification in this analog is the introduction of a taurine (B1682933) salt into the structure, which was predicted to enhance its antihypoxic activity. mdpi.com

    General SAR studies on other classes of pyrrolidine derivatives have highlighted the importance of substituents at various positions on the pyrrolidine ring for their biological activity. For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to significantly influence their anticonvulsant activity.

    The table below presents the predicted activities for the aforementioned 4-phenylpyrrolidinone derivative based on in silico analysis.

    Table 2: Predicted Biological Activities of a 4-Phenylpyrrolidinone Derivative Based on In Silico SAR Analysis

    Compound Predicted Pharmacotherapeutic Effects Predicted Mechanisms of Action
  • Antianginal mdpi.com
  • Antihypoxic mdpi.com
  • Cytoprotective mdpi.com | - Enhancement of antihypoxic activity due to the introduction of a taurine salt. mdpi.com |
  • Mechanistic Biological Investigations (e.g., Modulation of AMPA Receptor Function)

    The precise biological mechanisms through which this compound and its analogs exert their neuroprotective effects are a key area of investigation. A prominent hypothesis centers on the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function. mdpi.comresearchgate.netnih.gov

    AMPA receptors are a major type of ionotropic glutamate receptor that mediate the majority of fast excitatory synaptic transmission in the central nervous system. frontiersin.org Their function is critical for synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor activity is implicated in various neurological disorders.

    For the analog potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, molecular docking and molecular dynamics studies have been employed to support the hypothesis that it may affect AMPA receptor function. mdpi.comresearchgate.netnih.gov These computational models suggest a potential interaction between the compound and the AMPA receptor, which could underlie its observed neuroprotective and cognitive-enhancing effects. However, it is important to note that direct experimental evidence, such as electrophysiological studies confirming the modulation of AMPA receptor currents by this specific compound, is not yet available in the reviewed literature.

    The investigation into the modulation of AMPA receptors by novel compounds is an active area of research. Various allosteric modulators of AMPA receptors have been developed, which can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) receptor function without directly binding to the glutamate binding site. nih.gov These modulators can influence receptor desensitization and deactivation rates. nih.gov The potential interaction of this compound analogs with these or other sites on the AMPA receptor remains a subject for future experimental validation.

    Applications in Catalysis and Materials Science

    Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

    The pyrrolidine (B122466) ring is a privileged scaffold in asymmetric catalysis, and derivatives of 4-hydroxypyrrolidine have been extensively explored as chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. nih.gov The presence of both a hydroxyl and a phenyl group in 4-Phenylpyrrolidin-3-ol allows for the creation of a well-defined chiral environment around a metal center when used as a ligand, influencing the enantioselectivity of the catalyzed reaction.

    Enantioselective Cross-Coupling Reactions

    While direct applications of this compound itself as a ligand in enantioselective cross-coupling reactions are not extensively documented in readily available literature, the broader class of chiral phosphine (B1218219) ligands, many of which are derived from chiral backbones, are crucial for such transformations. nih.gov The development of new chiral ligands is a key area of research for reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Negishi cross-couplings. nih.gov The general principle involves the formation of a chiral metal complex that preferentially catalyzes the formation of one enantiomer of the product. It is conceivable that derivatives of this compound, particularly those where the hydroxyl and amino functionalities are modified to incorporate phosphine groups, could serve as effective ligands in this context. The synthesis of such P,N-ligands from chiral amino alcohols is a common strategy in the development of new catalysts. researchgate.net

    Applications in Asymmetric Hydrogenation

    Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and the performance of this reaction heavily relies on the design of the chiral ligand. dicp.ac.cn Chiral phosphine ligands are among the most successful classes of ligands for transition-metal-catalyzed asymmetric hydrogenation. researchgate.net Although specific examples detailing the use of ligands directly derived from this compound in asymmetric hydrogenation are not prominent, the structural motif is highly relevant. For instance, prolinol-derived diphosphine ligands have shown high efficiency in the rhodium-catalyzed asymmetric hydrogenation of various substrates. The 4-phenyl substituent in this compound could provide beneficial steric and electronic effects to enhance enantioselectivity in such catalytic systems.

    Biocatalytic Transformations Involving Pyrrolidin-3-ol Structures

    Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as lipases, have been successfully employed in the kinetic resolution of racemic mixtures. For example, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of a related compound, 3-hydroxy-3-phenylpropanonitrile, which is a key intermediate in the synthesis of fluoxetine. nih.govresearchgate.net This process allows for the separation of enantiomers by selectively catalyzing a reaction on one of them. nih.gov While specific studies on the biocatalytic transformation of this compound are not widely reported, the principle of enzymatic resolution could be applied to its racemic mixture to obtain enantiomerically pure forms, which are crucial for its application as a chiral auxiliary or in the synthesis of chiral drugs. nih.govresearchgate.net

    Building Blocks for the Synthesis of Complex Organic Molecules

    One of the most significant applications of this compound is its use as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its pre-defined stereochemistry and functional groups make it an ideal starting material for the construction of more elaborate structures.

    For instance, this compound has been incorporated into the structure of pyrrolo[2,3-d]pyrimidine compounds, which are potent inhibitors of Janus Kinase (JAK) enzymes. dicp.ac.cn These enzymes are crucial targets for the treatment of various inflammatory diseases and cancers. dicp.ac.cn The synthesis of these complex inhibitors often involves coupling the pyrrolidine scaffold with other heterocyclic systems.

    Similarly, derivatives of this compound have been utilized in the synthesis of amido compounds that act as inhibitors of 11-β hydroxyl steroid dehydrogenase type 1 and antagonists of the mineralocorticoid receptor. nih.gov These targets are implicated in metabolic diseases and hypertension. nih.gov The synthesis of these molecules often involves the hydrogenation of a precursor to yield the this compound core, which is then further functionalized. researchgate.net

    The following table provides examples of complex molecules synthesized using this compound as a starting material or key intermediate.

    Target Molecule ClassTherapeutic TargetReference
    Pyrrolo[2,3-d]pyrimidine compoundsJanus Kinase (JAK) dicp.ac.cn
    Amido compounds11-β hydroxyl steroid dehydrogenase type 1, Mineralocorticoid receptor nih.gov

    Potential in the Development of Novel Functional Materials

    The application of this compound as a building block for novel functional materials is an area with underexplored potential. The combination of its chiral nature, hydrogen bonding capabilities (from the hydroxyl group), and the potential for π-π stacking interactions (from the phenyl group) makes it an interesting candidate for the construction of supramolecular assemblies and coordination polymers. nih.gov

    Chiral ligands are known to direct the self-assembly of inorganic components into hierarchical superstructures with chiroptical properties. nih.gov By incorporating this compound or its derivatives into such systems, it might be possible to create materials with tailored optical or catalytic properties. The development of new tridentate ligands from isoquinoline (B145761) derivatives for asymmetric catalysis highlights the potential of using complex chiral building blocks to create functional molecules. psu.edu While direct examples using this compound are yet to be reported, the principles of crystal engineering and supramolecular chemistry suggest that this compound could be a valuable component in the design of new functional materials.

    Future Directions and Emerging Research Avenues for 4 Phenylpyrrolidin 3 Ol

    Advancements in Sustainable and Green Synthetic Methodologies

    The pharmaceutical and chemical industries are increasingly under pressure to adopt more environmentally friendly practices. Future research on 4-phenylpyrrolidin-3-ol will likely prioritize the development of sustainable and green synthetic methodologies to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

    Key strategies in this area include:

    Use of Greener Solvents: Traditional organic solvents contribute significantly to the environmental footprint of chemical synthesis. Research is moving towards the use of safer alternatives such as water, bio-based solvents, and supercritical CO₂. For instance, asymmetric aldol (B89426) reactions have been successfully carried out in water, an environmentally benign medium, using prolinamide-based organocatalysts. The development of synthetic routes for this compound in aqueous media or green solvents like N-butylpyrrolidinone (NBP), which has shown to be a better synthetic medium than traditional solvents like DMF, represents a significant step forward.

    Biocatalysis: Enzymes offer a highly selective and efficient means of catalyzing chemical reactions under mild conditions. Directed evolution of enzymes like cytochrome P450 has enabled the biocatalytic construction of chiral pyrrolidines through intramolecular C(sp³)–H amination. Applying enzymatic strategies to the synthesis of this compound could provide highly enantioselective products while avoiding harsh reagents and protecting groups.

    Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Integrating the synthesis of this compound into a continuous flow process can reduce reaction times and energy consumption.

    Catalyst-Free and One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates (one-pot reactions) significantly improves efficiency and reduces waste. An efficient, catalyst-free, three-component domino reaction in an ethanol-water mixture has been developed for synthesizing pyrrolidine-fused spirooxindoles, showcasing a green approach that could be adapted for this compound derivatives.

    Green Chemistry TechniqueApplication in Pharmaceutical SynthesisPotential for this compound Synthesis
    Microwave-Assisted Synthesis (MAS) Reduces reaction times and energy consumption through microwave heating. Acceleration of cycloaddition or ring-forming reactions.
    Ultrasound-Assisted Synthesis (Sonochemistry) Enhances reaction rates and yields through acoustic cavitation. Improved efficiency in functional group transformations.
    Supercritical CO₂ Functions as a non-toxic, non-flammable, and recyclable green solvent. Use in extraction, purification, or as a reaction medium.
    Biocatalysis Employs enzymes for highly selective and efficient reactions under mild conditions. Enantioselective synthesis of specific stereoisomers.

    Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. These computational tools can be applied to the this compound scaffold to explore vast chemical spaces and predict molecular properties with high accuracy.

    Future research avenues include:

    De Novo Drug Design: Deep learning and generative models can design novel derivatives of this compound with desired pharmacological profiles. These algorithms can learn the underlying chemical rules from large datasets and generate structures optimized for specific biological targets.

    Predictive Modeling: AI algorithms can be trained to predict various properties of this compound derivatives, including their binding affinity to target proteins, solubility, bioavailability, and potential toxicity. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, as demonstrated in the in silico prediction of neuroprotective features for a novel phenylpyrrolidine derivative.

    Virtual Screening: ML models can rapidly screen large virtual libraries of this compound analogs against specific targets, identifying promising candidates for further experimental validation. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

    Synthesis Planning: AI-driven retrosynthesis tools can help chemists devise the most efficient and practical synthetic routes to complex this compound derivatives, potentially uncovering novel and more sustainable pathways.

    AI/ML ApplicationDescriptionRelevance to this compound
    Generative Models Algorithms that create new chemical structures based on learned patterns and desired properties. Designing novel analogs with optimized activity and safety profiles.
    Graph Neural Networks (GNNs) A type of neural network adept at learning from graph-structured data, such as molecules. Predicting molecular properties and drug-target interactions.
    Virtual Screening Computational technique to search libraries of small molecules to identify those most likely to bind to a drug target. Rapidly identifying promising this compound derivatives for specific diseases.
    In Silico Property Prediction Using computational models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Reducing late-stage failures by optimizing drug-like properties early in development.

    Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)

    The versatility of the this compound scaffold allows for its incorporation into molecules targeting a wide array of biological pathways. Preclinical studies on related structures have revealed promising activities in several therapeutic areas, suggesting new avenues for derivatives of this compound.

    Emerging preclinical research areas include:

    Neurodegenerative and Cognitive Disorders: A novel phenylpyrrolidinone derivative has shown potential for improving cognitive functions in an experimental model of ischemic stroke, possibly by modulating the AMPA receptor. This suggests that this compound derivatives could be explored for conditions like Alzheimer's disease, Parkinson's disease, or other cognitive deficits.

    Autoimmune and Inflammatory Diseases: A series of phenyl (3-phenylpyrrolidin-3-yl)sulfones were identified as potent and selective RORγt inverse agonists. Since RORγt is a key transcription factor for Th17 cells, which are implicated in many autoimmune diseases, this opens the door for developing this compound-based therapies for conditions such as psoriasis, inflammatory bowel disease, and multiple sclerosis.

    Pain and Epilepsy: Phenylglycinamide derivatives containing a 1-phenylpyrrolidin-3-amine (B101601) moiety have demonstrated potent antiseizure and antinociceptive activities. Mechanistic studies indicated that these compounds act as TRPV1 antagonists and inhibit calcium and sodium currents, highlighting their potential as multimodal treatments for epilepsy and neuropathic pain. Other pyrrolidine-based structures have also shown antinociceptive effects, possibly through the inhibition of cyclooxygenase (COX).

    Oncology: The pyrrolidine (B122466) scaffold is a common feature in many anticancer agents. Future research could focus on designing this compound derivatives that inhibit specific cancer-related targets such as kinases, protein-protein interactions, or epigenetic modulators.

    Potential Therapeutic AreaBiological Target/MechanismRelevant Preclinical Findings
    Cognitive Disorders AMPA receptor modulationA phenylpyrrolidinone derivative improved cognitive function in a rat model of ischemic stroke.
    Autoimmune Diseases RORγt inverse agonismPhenyl (3-phenylpyrrolidin-3-yl)sulfones showed efficacy in a mouse model of acanthosis (a feature of psoriasis).
    Pain & Epilepsy TRPV1 antagonism; Na+/Ca2+ channel inhibitionPhenylglycinamide derivatives with a 1-phenylpyrrolidin-3-amine core showed strong antiseizure and antinociceptive activity.
    Inflammation Cyclooxygenase (COX) inhibitionPyrrolo[3,4-d]pyridazinone derivatives exerted antinociceptive effects in the formalin test, suggesting anti-inflammatory action.

    Development of Advanced Catalytic Systems Incorporating Pyrrolidin-3-ol Motifs

    Chiral pyrrolidines are cornerstones of asymmetric organocatalysis, prized for their ability to induce stereoselectivity in a wide range of chemical transformations. The rigid, functionalized structure of this compound makes it an attractive candidate for incorporation into novel, highly efficient catalytic systems.

    Future research in this domain will likely focus on:

    Bifunctional Organocatalysts: The hydroxyl and amine groups of the pyrrolidin-3-ol core can act as hydrogen bond donors and acceptors, respectively. This dual functionality can be harnessed to create bifunctional organocatalysts that activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereocontrol.

    Immobilized Catalysts for Sustainable Processes: Attaching this compound-based catalysts to solid supports (e.g., polymers, silica) allows for easy separation and recycling of the catalyst. This approach is central to developing more sustainable and cost-effective chemical processes.

    Chiral Ligands for Metal-Catalyzed Reactions: The pyrrolidine motif is a proven component of ligands for transition metal catalysis. Designing new chiral ligands based on the this compound structure could lead to novel metal complexes for asymmetric reactions, such as C-H functionalization, hydrogenations, or cross-coupling reactions. For example, chiral gold(I) complexes bearing pyrrolidinyl ligands have been developed for enantioselective cycloaddition reactions.

    Computational Catalyst Design: Using computational tools like Density Functional Theory (DFT), researchers can model the transition states of catalyzed reactions to understand the source of stereoselectivity. This knowledge can guide the rational design of new, more effective catalysts based on the this compound scaffold.

    Q & A

    Q. What are the common synthetic routes for 4-Phenylpyrrolidin-3-ol, and how do reaction conditions influence yield and stereochemistry?

    • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between nitrones and olefins to form the pyrrolidine ring, followed by hydroxylation. Microbial transformation (e.g., enzymatic esterification) is employed for stereoselective synthesis . Key factors include solvent choice (e.g., ethanol or dichloromethane), temperature control (reflux conditions), and catalysts (e.g., sodium borohydride for reduction). Optimizing pH and reaction time minimizes side products like carbonyl derivatives from over-oxidation .

    Q. How is the structural configuration of this compound confirmed experimentally?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining stereochemistry, particularly 1H^1H- and 13C^{13}C-NMR to resolve hydroxyl and amino group positions. Mass spectrometry (MS) validates molecular weight (e.g., 163.22 g/mol for 1-Phenylpyrrolidin-3-ol) and fragmentation patterns. X-ray crystallography may be used for absolute stereochemical assignment in crystalline derivatives .

    Q. What are the primary chemical reactions of this compound, and how are they leveraged in derivatization?

    • Methodological Answer : Key reactions include:
    • Oxidation : Chromium trioxide or potassium permanganate converts the hydroxyl group to a ketone, forming phenylpyrrolidinone derivatives .
    • Reduction : Sodium borohydride reduces carbonyl intermediates to secondary alcohols while preserving the pyrrolidine ring .
    • Substitution : Alkyl halides or acyl chlorides replace the hydroxyl group, enabling ether or ester formation for pharmacological studies .

    Advanced Research Questions

    Q. How do stereochemical variations (e.g., cis vs. trans isomers) impact the biological activity of this compound analogs?

    • Methodological Answer : Enantiomers exhibit divergent receptor-binding affinities. For example, (3R,4R)-configured analogs show higher selectivity for neurological targets (e.g., dopamine receptors) compared to (3S,4S) isomers. Chiral chromatography (e.g., using cellulose-based columns) resolves enantiomers, while molecular docking simulations predict binding modes based on steric and electronic profiles .

    Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

    • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst impurities. For example, conflicting oxidation outcomes (ketone vs. over-oxidized products) are resolved by controlling stoichiometry of oxidizing agents (e.g., pyridinium chlorochromate) and inert atmospheres. Systematic kinetic studies under varied conditions (pH, temperature) clarify reaction pathways .

    Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

    • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic sites. Molecular dynamics simulations assess binding stability in enzyme active sites (e.g., hypoxanthine-guanine phosphoribosyltransferase). QSAR models correlate substituent effects (e.g., fluorobenzyl groups) with inhibitory potency .

    Q. What are the challenges in scaling up the synthesis of enantiopure this compound, and how are they addressed?

    • Methodological Answer : Industrial-scale synthesis requires optimizing catalytic asymmetric hydrogenation or enzymatic resolution. Continuous flow reactors improve yield and reduce racemization risks. Process Analytical Technology (PAT) monitors chiral purity in real-time via inline Raman spectroscopy .

    Q. How do structural modifications (e.g., fluorination or methyl substitution) alter the pharmacokinetic profile of this compound analogs?

    • Methodological Answer : Fluorination at the phenyl ring enhances metabolic stability by reducing CYP450-mediated oxidation. Methyl groups improve lipophilicity (logP), measured via HPLC retention times. In vitro assays (e.g., plasma protein binding and microsomal stability) validate modifications .

    Data Contradiction Analysis

    Q. Why do some studies report conflicting biological activities for structurally similar pyrrolidine derivatives?

    • Methodological Answer : Variations in assay conditions (e.g., cell line specificity, concentration ranges) and impurity profiles (e.g., residual solvents) contribute to discrepancies. Meta-analyses of raw datasets and standardized protocols (e.g., OECD guidelines) improve reproducibility. For example, 4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol analogs show inconsistent cytotoxicity due to differences in ROS measurement methods .

    Q. How can researchers validate the proposed mechanisms of action for this compound in neurological studies?

    • Methodological Answer :
      Knockout animal models (e.g., dopamine receptor-null mice) isolate target effects. Radioligand binding assays (e.g., 3H^3H-spiperone competition) quantify affinity. CRISPR-Cas9 gene editing in neuronal cell lines confirms pathway-specific activity. Confocal microscopy visualizes intracellular calcium flux changes .

    Analytical and Experimental Design

    Q. What advanced analytical techniques are essential for characterizing this compound metabolites?

    • Methodological Answer :
      High-resolution LC-MS/MS identifies phase I/II metabolites (e.g., glucuronides). 19F^{19}F-NMR tracks fluorinated derivatives in biological matrices. Hydrogen-deuterium exchange mass spectrometry maps metabolite-protein interactions .

    Q. How should researchers design in vitro assays to evaluate the cytotoxicity of this compound analogs?

    • Methodological Answer :
      Use a panel of cancer cell lines (e.g., HeLa, MCF-7) and primary cells to assess selectivity. MTT assays measure mitochondrial toxicity, while Annexin V/PI staining quantifies apoptosis. Dose-response curves (IC50_{50}) are normalized to positive controls (e.g., cisplatin). ROS detection kits (e.g., DCFH-DA) evaluate oxidative stress .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.